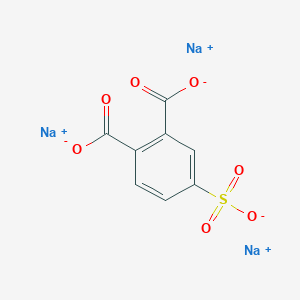
3-Methylamino-1-butyne
Descripción general
Descripción
3-Methylamino-1-butyne, also known as 3-Butyn-2-amine, 2-methyl-, is an organic compound with the molecular formula C5H9N . It is also referred to as 3-Amino-3-methyl-1-butyne, 1,1-Dimethylpropargylamine, and 1,1-dimethylprop-3-ynylamine .
Molecular Structure Analysis
The molecular structure of 3-Methylamino-1-butyne consists of a carbon chain with a triple bond and a methylamino group . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
Alkynes like 3-Methylamino-1-butyne can undergo various types of reactions due to the presence of a triple bond. These reactions include addition reactions, like hydration, halogenation, hydrogenation, and hydrohalogenation . For instance, upon reaction with hydrogen in the presence of a catalyst, 3-Methylamino-1-butyne can be converted to butane, a saturated hydrocarbon .Physical And Chemical Properties Analysis
3-Methylamino-1-butyne is a colorless gas at room temperature and normal atmospheric pressure . It has a slightly sweet odor and is easily ignited . Its boiling point is approximately -23.2 degrees Celsius, while its melting point is around -80.8 degrees Celsius . It is soluble in alcohol and ether but is less soluble in water .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
An innovative approach has been developed for the stereoselective synthesis of cyclic sulfoximines through a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This method, facilitated by a difluoro(phenylsulfonyl)methyl group, not only enhances the cycloaddition reaction but also allows for subsequent transformation into cyclic sulfinamides, showcasing the versatility of chemical transformations for synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Ye et al., 2014).
Biofuel Production
Research into biofuel production has identified 3-Methyl-1-butanol as a potential fuel additive or substitute. By engineering Escherichia coli strains, scientists have been able to produce 3-Methyl-1-butanol from glucose via amino acid biosynthetic pathways. This biotechnological innovation opens up new avenues for sustainable biofuel production, demonstrating the role of microbial engineering in addressing energy challenges (Connor & Liao, 2008).
Advanced Materials and Polymerization
The development of nanostructured poly(4-methyl-2-pentyne)/silica hybrid membranes highlights the application of 3-Methylamino-1-butyne derivatives in creating materials with enhanced gas separation capabilities. Such membranes show promising results in hydrocarbon/permanent gas selectivity, which is crucial for various industrial processes, including the chemical and energy sectors (He et al., 2002).
Chemical Synthesis and Catalysis
In chemical synthesis, 3-Methylamino-1-butyne and its derivatives have been utilized in the regio- and stereoselective synthesis of mono- or bis-silylated adducts via Pt-catalyzed hydrosilylation of 1,3-diynes. This process exemplifies the critical role of catalysis in the selective functionalization of molecules, contributing to the synthesis of complex organic compounds with potential applications in materials science, drug discovery, and beyond (Walkowiak et al., 2019).
Photolytic Studies
Investigations into the photolysis of solutions of 3-tert-butylperoxy-3-methyl-1-butyne have provided insights into the decomposition mechanisms of organic peroxides, which are relevant for understanding the stability and reactivity of organic compounds under light exposure. Such studies are significant for applications ranging from material science to pharmaceutical stability testing (Shutova et al., 2001).
Safety And Hazards
3-Methylamino-1-butyne is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N-methylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYEJKMKNWLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505071 | |
| Record name | N-Methylbut-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylamino-1-butyne | |
CAS RN |
4070-90-0 | |
| Record name | N-Methylbut-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (but-3-yn-2-yl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















